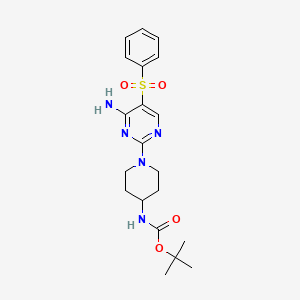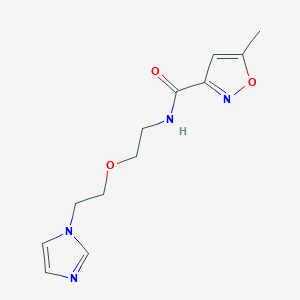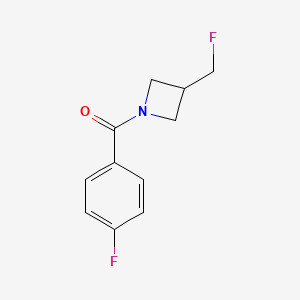
(3-(Fluoromethyl)azetidin-1-yl)(4-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Fluoromethyl)azetidin-1-yl)(4-fluorophenyl)methanone, also known as FMAM, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. FMAM is a member of the class of azetidinone compounds, which are known to have diverse biological activities.
Applications De Recherche Scientifique
Preclinical Drug Disposition and Efficacy Predictions
GDC-0973, a structurally related compound, has been identified as a potent and highly selective inhibitor of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) 1/2 (MEK1/2), which plays a crucial role in various cellular processes, including cell proliferation and survival. This compound's preclinical disposition and the relationship between its plasma concentrations and efficacy in mouse xenograft models have been extensively studied, providing valuable insights for the development of new therapeutic agents targeting the MAPK/ERK pathway (E. Choo et al., 2012).
Catalytic Asymmetric Addition in Organic Synthesis
Azetidine derivatives like enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol have demonstrated utility in the catalytic asymmetric addition of organozinc reagents to aldehydes. This approach enables the preparation of enantioenriched alcohols, a key objective in synthetic organic chemistry, highlighting the compound's significance in facilitating stereoselective reactions and contributing to the synthesis of complex, biologically active molecules (Mincan Wang et al., 2008).
Formulation Development for Poorly Water-Soluble Compounds
In the realm of pharmaceutical formulation, azetidine derivatives have been explored to improve the bioavailability of poorly water-soluble compounds. A study focused on developing a precipitation-resistant solution formulation for Compound A, a selective inhibitor of the ultrarapid potassium current (IKur), showcased the potential of azetidine-containing compounds in enhancing drug solubility and plasma exposure, a critical aspect of drug development (Lori Burton et al., 2012).
Antibacterial Applications
Another study highlighted the novel antibacterial activities of azetidine derivatives, particularly against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis of these compounds provided insights into the design of new antibacterial agents with potent activity and specific target profiles (Y. Kuramoto et al., 2003).
Propriétés
IUPAC Name |
[3-(fluoromethyl)azetidin-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO/c12-5-8-6-14(7-8)11(15)9-1-3-10(13)4-2-9/h1-4,8H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGXBTYPENNTON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)F)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


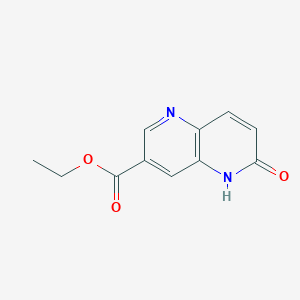
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2742600.png)

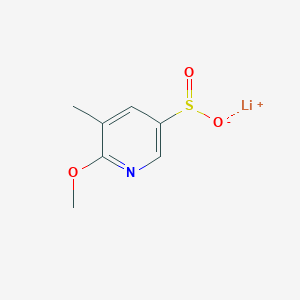
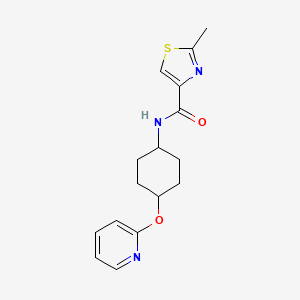
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B2742605.png)
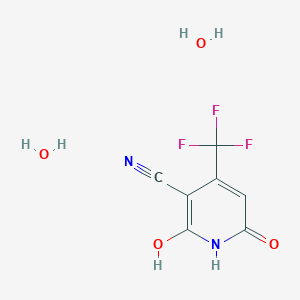
![2-(2,4-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2742612.png)
